molecular formula C8H12ClNS B13910970 4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride

4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride

Cat. No.: B13910970
M. Wt: 189.71 g/mol
InChI Key: SWZUUQDQLBCNOY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride is a chemical compound with the molecular formula C8H12ClNS It is a derivative of benzo[c]thiophene, characterized by the presence of an amine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-substituted cyanoacetamide with cyclohexanone and elemental sulfur, leading to the formation of the thiophene ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways related to cancer cell proliferation . The compound’s ability to bind to these enzymes and disrupt their activity makes it a promising candidate for anticancer research.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2

Comparison: Compared to these similar compounds, 4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride is unique due to its specific amine group and hydrochloride salt, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2-benzothiophen-5-amine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h4-5,8H,1-3,9H2;1H

InChI Key

SWZUUQDQLBCNOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC=C2CC1N.Cl

Origin of Product

United States

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